molecular formula C6H7NO4S B1220029 2-Pyridyl hydroxymethane sulfonic acid CAS No. 63541-32-2

2-Pyridyl hydroxymethane sulfonic acid

Cat. No. B1220029
CAS RN: 63541-32-2
M. Wt: 189.19 g/mol
InChI Key: ABQCCSJVPWLMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridyl hydroxymethane sulfonic acid is an aromatic ether.

Scientific Research Applications

Catalysis and Synthesis

2-Pyridyl hydroxymethane sulfonic acid derivatives, specifically sulfonic acid functionalized pyridinium chloride, have been utilized in the synthesis of complex organic compounds. For instance, they serve as catalysts in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones through a multi-component condensation process, highlighting their role in promoting eco-friendly and efficient synthetic routes (Moosavi-Zare et al., 2013).

Role in Organic Chemistry

The 2-pyridyl group in sulfonic acid derivatives is instrumental in facilitating various chemical reactions. It aids in the copper-mediated cross-coupling of α-fluoro sulfone with aryl iodides and enables further transformations of the coupling products, contributing to the diversity and functionality of the resulting fluorinated compounds (Zhao et al., 2012).

Fluoroalkylation Reagents

Difluoromethyl 2-pyridyl sulfone, a derivative of 2-pyridyl hydroxymethane sulfonic acid, is recognized as an effective gem-difluoroolefination reagent for aldehydes and ketones. This compound provides a stable fluorinated sulfinate intermediate, showcasing its potential in complex organic synthesis and fluorination reactions (Zhao et al., 2010).

Coordination Chemistry and Metal Complexes

2-Pyridyl hydroxymethane sulfonic acid derivatives are key in the synthesis and structural characterization of metal complexes. These compounds exhibit unique coordinative behavior with metals like Pd(II) and Pt(II), forming stable chelate rings and contributing to the field of coordination chemistry (Andrade-López et al., 2008).

Environmental Chemistry

In environmental research, the analysis of hydroxymethane sulfonate, a related compound, has provided insights into the particulate matter composition during severe winter haze events in Beijing. This research underscores the importance of understanding and accurately measuring sulfur compounds in atmospheric studies (Moch et al., 2018).

properties

CAS RN

63541-32-2

Product Name

2-Pyridyl hydroxymethane sulfonic acid

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

pyridin-2-yloxymethanesulfonic acid

InChI

InChI=1S/C6H7NO4S/c8-12(9,10)5-11-6-3-1-2-4-7-6/h1-4H,5H2,(H,8,9,10)

InChI Key

ABQCCSJVPWLMPL-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OCS(=O)(=O)O

Canonical SMILES

C1=CC=NC(=C1)OCS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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